2-(1-carboxypropyl)benzoic Acid
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Overview
Description
2-(1-carboxypropyl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₄. It is a derivative of benzoic acid, where a carboxypropyl group is attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Alkylbenzenes: One common method to prepare carboxylic acids, including 2-(1-carboxypropyl)benzoic acid, is through the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to form a carboxylate, which is then protonated to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the carboxyl group into an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
Esters: Formed through esterification reactions with alcohols.
Amides: Formed through reactions with amines.
Acid Chlorides: Formed through reactions with thionyl chloride (SOCl₂).
Scientific Research Applications
2-(1-carboxypropyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-carboxypropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The compound’s carboxyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: The parent compound, widely used as a food preservative and in pharmaceuticals.
4-((1-carboxypropyl)sulfonyl)benzoic Acid: A similar compound with a sulfonyl group, used in research and development.
2-((1-carboxypropyl)thio)benzoic Acid: Another derivative with a thio group, used in early discovery research.
Uniqueness
2-(1-carboxypropyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(1-carboxypropyl)benzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7(10(12)13)8-5-3-4-6-9(8)11(14)15/h3-7H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
LMBGUMXFFSTFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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